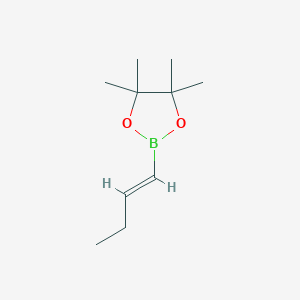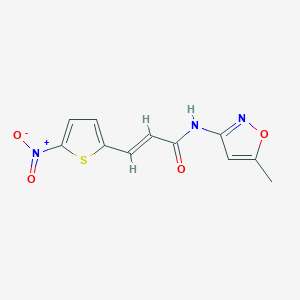![molecular formula C18H23NO7 B2752364 Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate CAS No. 109564-46-7](/img/structure/B2752364.png)
Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate is an organic compound that belongs to the class of malonates. These compounds are often used in organic synthesis due to their versatility and reactivity. The presence of various functional groups in this molecule makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the malonate ester: This can be achieved by reacting diethyl malonate with a suitable base.
Introduction of the acetylamino group: This step involves the acetylation of an amino group, which can be done using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: This can result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: It might be used in the synthesis of biologically active compounds or as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals, polymers, or materials with specific properties.
作用機序
The mechanism of action of diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate would depend on its specific application. In general, the compound might interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can lead to changes in biological pathways or chemical processes.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler malonate ester used in organic synthesis.
Ethyl acetoacetate: Another versatile ester used in the synthesis of various compounds.
Benzyl malonate: A related compound with a benzyl group attached to the malonate core.
Uniqueness
Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate is unique due to the presence of multiple functional groups, which provide a range of reactivity and potential applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound in research and industry.
特性
IUPAC Name |
diethyl 2-acetamido-2-[(4-methoxycarbonylphenyl)methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-5-25-16(22)18(19-12(3)20,17(23)26-6-2)11-13-7-9-14(10-8-13)15(21)24-4/h7-10H,5-6,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRDRVFHXKXWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)OC)(C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B2752284.png)
![5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2752285.png)


![Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2752288.png)

![1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2752291.png)




![6-chloro-5-fluoro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2752300.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylbutanamide](/img/structure/B2752301.png)

